molecular formula C9H7FN2O2 B3227036 1H-Indole, 6-fluoro-2-methyl-4-nitro- CAS No. 1260383-00-3

1H-Indole, 6-fluoro-2-methyl-4-nitro-

Cat. No.: B3227036
CAS No.: 1260383-00-3
M. Wt: 194.16 g/mol
InChI Key: LNCBHOTVDFLMEX-UHFFFAOYSA-N
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Description

1H-Indole, 6-fluoro-2-methyl-4-nitro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a fluorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 4th position, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Indole, 6-fluoro-2-methyl-4-nitro- can be achieved through various methods. Common synthetic routes for indole derivatives include:

Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 6-fluoro-2-methyl-4-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1H-Indole, 6-fluoro-2-methyl-4-nitro- can be compared with other indole derivatives, such as:

The presence of the fluorine, methyl, and nitro groups in 1H-Indole, 6-fluoro-2-methyl-4-nitro- makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

6-fluoro-2-methyl-4-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-2-7-8(11-5)3-6(10)4-9(7)12(13)14/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBHOTVDFLMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288488
Record name 1H-Indole, 6-fluoro-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260383-00-3
Record name 1H-Indole, 6-fluoro-2-methyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260383-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 6-fluoro-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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